4-[(E)-[(4-Iodophenyl)imino]methyl]-2-nitrophenyl benzoate
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Overview
Description
4-[(E)-[(4-Iodophenyl)imino]methyl]-2-nitrophenyl benzoate is an organic compound characterized by the presence of an imine group, a nitro group, and an iodophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-[(4-Iodophenyl)imino]methyl]-2-nitrophenyl benzoate typically involves the condensation of 4-iodoaniline with 2-nitrobenzaldehyde in the presence of an acid catalyst to form the imine intermediate. This intermediate is then reacted with benzoic acid or its derivatives under esterification conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-[(E)-[(4-Iodophenyl)imino]methyl]-2-nitrophenyl benzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The imine group can be reduced to an amine group using reducing agents such as sodium borohydride.
Substitution: The iodophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as thiols and amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroaniline derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
4-[(E)-[(4-Iodophenyl)imino]methyl]-2-nitrophenyl benzoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the development of advanced materials and as a component in chemical sensors
Mechanism of Action
The mechanism of action of 4-[(E)-[(4-Iodophenyl)imino]methyl]-2-nitrophenyl benzoate involves its interaction with specific molecular targets. The imine group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The nitro group can undergo reduction to form reactive intermediates that can interact with DNA and proteins, leading to cytotoxic effects .
Comparison with Similar Compounds
Similar Compounds
- 4-[(E)-[(4-Bromophenyl)imino]methyl]-2-nitrophenyl benzoate
- 4-[(E)-[(4-Chlorophenyl)imino]methyl]-2-nitrophenyl benzoate
- 4-[(E)-[(4-Fluorophenyl)imino]methyl]-2-nitrophenyl benzoate
Uniqueness
4-[(E)-[(4-Iodophenyl)imino]methyl]-2-nitrophenyl benzoate is unique due to the presence of the iodophenyl group, which imparts distinct chemical reactivity and biological activity compared to its bromine, chlorine, and fluorine analogs. The iodine atom’s larger size and higher polarizability contribute to different steric and electronic effects, influencing the compound’s overall behavior in chemical and biological systems .
Properties
Molecular Formula |
C20H13IN2O4 |
---|---|
Molecular Weight |
472.2 g/mol |
IUPAC Name |
[4-[(4-iodophenyl)iminomethyl]-2-nitrophenyl] benzoate |
InChI |
InChI=1S/C20H13IN2O4/c21-16-7-9-17(10-8-16)22-13-14-6-11-19(18(12-14)23(25)26)27-20(24)15-4-2-1-3-5-15/h1-13H |
InChI Key |
VFNUWWIIONQEQG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C=NC3=CC=C(C=C3)I)[N+](=O)[O-] |
Origin of Product |
United States |
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